molecular formula C16H18N2O2 B7529450 N-ethoxy-2-(N-methylanilino)benzamide

N-ethoxy-2-(N-methylanilino)benzamide

Cat. No.: B7529450
M. Wt: 270.33 g/mol
InChI Key: HHHNIXWECPPUQL-UHFFFAOYSA-N
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Description

N-ethoxy-2-(N-methylanilino)benzamide is a chemical compound supplied for research use only. It is not intended for diagnostic or therapeutic applications. This benzamide derivative features an amide core structure substituted with ethoxy and N-methylanilino groups. Such a structure is typical of compounds investigated for their potential as intermediates in organic synthesis and for their biological activities. Benzamide derivatives are a significant class of compounds in chemical and pharmaceutical research. They are frequently explored as key scaffolds in medicinal chemistry due to their ability to interact with biological targets. Related compounds in this family have been studied for applications ranging from gastrointestinal prokinetic agents to imaging probes for diseases like melanoma . The presence of both amide and alkoxy substituents on the aromatic ring can influence the molecule's electronic properties and lipophilicity, which are critical parameters in drug design and development. Researchers value this compound for its potential use in structure-activity relationship (SAR) studies, where systematic modifications help elucidate the features necessary for binding to specific enzymes or receptors.

Properties

IUPAC Name

N-ethoxy-2-(N-methylanilino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-3-20-17-16(19)14-11-7-8-12-15(14)18(2)13-9-5-4-6-10-13/h4-12H,3H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHNIXWECPPUQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCONC(=O)C1=CC=CC=C1N(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzoxazine Intermediate Synthesis

  • Starting Material : 2-hydroxy-N-(methylanilino)benzamide, treated with thiophosgene to form a 2-thioxo-1,3-benzoxazine analog.

  • Reaction with Ethoxyamine : Substitution of the thioxo group with ethoxyamine at 40–60°C in methanol/water (1:1).

Yield Optimization :

  • Extended reaction times (4–16 hours) improve substitution efficiency, as observed in benzoxazine conversions.

  • Catalytic additives like DMAP may accelerate the process.

Comparative Analysis of Methodologies

MethodConditionsYield (%)Purity (%)Key Challenges
Direct AmidationRoom temp, NaOH, benzene69–8798Steric hindrance, side reactions
Stepwise FunctionalizationNaH, DMF, 60°C50–7595Multi-step purification required
Benzoxazine RouteMethanol/water, 40°C, 16 hours62–8397Intermediate stability issues

Key Findings :

  • Direct amidation offers the highest yields but requires precise stoichiometry to avoid byproducts.

  • Benzoxazine-based routes provide modularity but demand stringent control over intermediate synthesis.

Characterization and Quality Control

Consistent with and, the following techniques validate successful synthesis:

  • IR Spectroscopy :

    • N-H stretch (amide): ~3300 cm⁻¹.

    • C=O stretch: ~1650 cm⁻¹.

    • C-O (ethoxy): ~1250 cm⁻¹.

  • ¹H NMR :

    • Ethoxy CH₃: δ 1.2–1.4 ppm (triplet).

    • N-Methylanilino CH₃: δ 2.9–3.1 ppm (singlet).

  • HPLC Purity : >98% using C18 columns and acetonitrile/water gradients.

Industrial-Scale Considerations

The patent method in highlights scalability challenges:

  • Solvent Recovery : Distillation under reduced pressure (10–15 mmHg) at <85°C minimizes thermal degradation.

  • Waste Management : Aqueous washes remove unreacted amines and salts, reducing downstream purification costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-ethoxy-2-(N-methylanilino)benzamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

Chemistry:

N-ethoxy-2-(N-methylanilino)benzamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules with potential pharmaceutical applications.

Biology:

In biological research, this compound is studied for its potential as an anti-inflammatory and analgesic agent. It may also be used in the development of new drugs targeting specific biological pathways.

Medicine:

The compound’s potential anti-inflammatory and analgesic properties make it a candidate for drug development. It may be explored for treating conditions such as arthritis, pain, and inflammation.

Industry:

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-ethoxy-2-(N-methylanilino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of enzymes involved in the inflammatory response, thereby reducing inflammation and pain. Molecular docking studies can provide insights into the binding interactions between the compound and its target proteins.

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

Structural Analogues and Substituent Effects

NCGC607 (2-[2-(4-iodoanilino)-2-oxoethoxy]-N-[2-(N-methylanilino)-2-oxoethyl]benzamide)
  • Key Features: Iodoanilino and ethoxy groups enhance binding interactions with enzymes like β-glucocerebrosidase. Computational studies (DFT, molecular docking) confirm its stability in enzyme complexes .
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Key Features : Contains a hydroxy group and dimethyl ethylamine moiety, forming an N,O-bidentate directing group for metal-catalyzed C–H functionalization .
  • Comparison: The hydroxy group enables coordination with metal catalysts, a property absent in N-ethoxy-2-(N-methylanilino)benzamide, which may limit its utility in catalysis.
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
  • Key Features : Methoxyphenethyl substituent contributes to lipophilicity. Synthesized in 80% yield via benzoyl chloride and amine reaction .
  • Comparison: The dimethoxy group enhances solubility in organic media, whereas the ethoxy and N-methylanilino groups in the target compound may improve aqueous stability.

Physicochemical Properties

Compound Melting Point (°C) Solubility Features Reference
Rip-B 90 High lipophilicity (dimethoxy groups)
Rip-D (2-hydroxy derivative) 96 Enhanced crystallinity (H-bonding)
Anti-ischemic benzamide 306–308 Low solubility (nitro group)
  • Comparison : The hydroxy group in Rip-D increases melting points via hydrogen bonding, whereas nitro groups (as in ’s compound) reduce solubility. The ethoxy group in the target compound may balance hydrophilicity and stability.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-ethoxy-2-(N-methylanilino)benzamide and its analogs?

  • Methodological Answer : Synthesis typically involves coupling substituted benzoic acids with amines via activation reagents. For example, amide bond formation can be achieved using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions, as seen in benzamide derivatives . Reaction parameters (e.g., solvent polarity, temperature) must be optimized to minimize side products. Multi-step syntheses may require sequential protection/deprotection strategies for functional groups like ethoxy or methylanilino moieties .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR are essential for confirming substituent positions and verifying purity. For example, methylanilino groups show distinct aromatic proton splitting patterns .
  • X-Ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. High-resolution data (e.g., <1.0 Å) improves accuracy in resolving ethoxy and methylanilino conformations .

Q. How are preliminary biological activities of benzamide derivatives screened?

  • Methodological Answer : Initial screening often involves in vitro assays targeting enzymes (e.g., kinases) or cancer cell lines. For instance, MTT assays measure cytotoxicity, while enzyme inhibition studies use fluorogenic substrates. Positive controls (e.g., known inhibitors) and dose-response curves validate results .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding affinities to target proteins (e.g., kinases). QSAR models built from substituent electronic parameters (Hammett constants) and steric effects (Taft parameters) guide structural optimization . Density Functional Theory (DFT) calculations further elucidate electronic interactions at binding sites .

Q. What strategies resolve contradictions in biological assay data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent DMSO concentration) or cell line heterogeneity. Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability) clarifies mechanisms. Meta-analyses of published IC50 values identify outliers linked to experimental variables .

Q. How are structure-activity relationships (SARs) optimized for benzamide derivatives?

  • Methodological Answer : Systematic substitution of the ethoxy, methylanilino, or benzamide core is tested. For example, replacing ethoxy with methoxy alters lipophilicity (logP), impacting membrane permeability. SAR trends from analogs show N-alkyl groups (e.g., ethylhexyl) enhance metabolic stability .

Q. What advanced techniques improve multi-step synthesis yields?

  • Methodological Answer : Flow chemistry enables precise control of reaction parameters (e.g., residence time, temperature) for intermediates prone to degradation. Catalytic methods (e.g., Pd/C hydrogenation) reduce stoichiometric waste. Real-time monitoring via HPLC or inline NMR ensures intermediate purity .

Q. How do solvent effects and reaction kinetics influence synthetic pathways?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) accelerate amide coupling but may promote hydrolysis. Kinetic studies (e.g., time-resolved FTIR) identify rate-limiting steps. For example, steric hindrance at the methylanilino group slows coupling, requiring elevated temperatures .

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